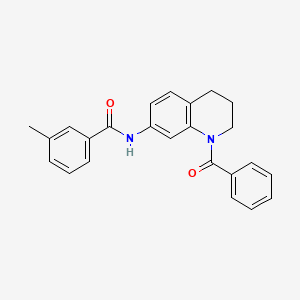
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide, otherwise known as N-benzoyl-THQ-methylbenzamide, is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, as well as potential advantages and limitations when used in laboratory experiments.
科学研究应用
N-benzoyl-THQ-methylbenzamide has been used in a variety of scientific research applications, such as drug discovery, drug metabolism studies, and enzyme inhibition studies. This compound has been found to be a potent inhibitor of the enzyme aldehyde oxidase, which is involved in the metabolism of certain drugs. In addition, this compound has been used as a model compound to study the interactions between drugs and enzymes.
作用机制
The mechanism of action of N-benzoyl-THQ-methylbenzamide is thought to involve the inhibition of aldehyde oxidase, an enzyme involved in the metabolism of certain drugs. This compound binds to the active site of the enzyme, blocking the enzyme's ability to catalyze the oxidation of aldehydes. This inhibition leads to the accumulation of the aldehyde substrate and ultimately affects the metabolism of the drug.
Biochemical and Physiological Effects
N-benzoyl-THQ-methylbenzamide has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme aldehyde oxidase, which is involved in the metabolism of certain drugs. In addition, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In animal studies, this compound has been found to reduce inflammation and inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
N-benzoyl-THQ-methylbenzamide has several advantages when used in laboratory experiments. This compound is relatively stable and can be synthesized in a relatively short amount of time. In addition, this compound is relatively non-toxic and has been found to have a variety of biochemical and physiological effects. However, N-benzoyl-THQ-methylbenzamide also has some limitations. This compound has a relatively low solubility in water, which can make it difficult to use in certain types of experiments. In addition, this compound is relatively expensive, which can limit its use in certain types of experiments.
未来方向
The potential applications of N-benzoyl-THQ-methylbenzamide are vast and diverse. One future direction for this compound is the development of new drugs that utilize this compound as an active ingredient. In addition, this compound could be used in the development of new drug delivery systems, such as nanotechnology-based drug delivery systems. Furthermore, this compound could be used in the study of enzyme inhibition and drug metabolism. Finally, this compound could be used in the development of new anti-inflammatory, anti-oxidant, and anti-cancer drugs.
合成方法
N-benzoyl-THQ-methylbenzamide can be synthesized from a variety of starting materials, including benzoyl chloride, 1,2,3,4-tetrahydroquinoline (THQ), and 3-methylbenzamide. The synthesis method involves the condensation reaction of the starting materials in an aqueous solution, followed by the addition of a base and a catalyst to the reaction mixture. The reaction is then heated to a specific temperature and allowed to proceed to completion. The resulting product is then purified and isolated by column chromatography.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17-7-5-10-20(15-17)23(27)25-21-13-12-18-11-6-14-26(22(18)16-21)24(28)19-8-3-2-4-9-19/h2-5,7-10,12-13,15-16H,6,11,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTPABHPFRELOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566909.png)
![2-[(4-bromophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566911.png)
![2-{[(furan-2-yl)methyl]amino}-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566918.png)
![2-[(3-chloro-4-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566931.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566935.png)
![methyl 3-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate](/img/structure/B6566942.png)
![2-[(2-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566959.png)
![7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566967.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide](/img/structure/B6566975.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide](/img/structure/B6566980.png)
![3-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6566982.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide](/img/structure/B6566983.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide](/img/structure/B6566998.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide](/img/structure/B6567005.png)